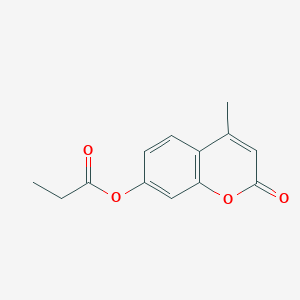

4-Methyl-7-(1-oxopropoxy)-2-benzopyrone

Übersicht

Beschreibung

4-Methyl-7-(1-oxopropoxy)-2-benzopyrone, commonly known as acenocoumarol, is an anticoagulant drug used to prevent blood clots. It belongs to the class of coumarin derivatives, which are widely used in the treatment of thromboembolic disorders. Acenocoumarol is a synthetic compound that acts as a vitamin K antagonist, inhibiting the synthesis of clotting factors in the liver.

Wissenschaftliche Forschungsanwendungen

Inflammation and Autoimmunity

4-Methylumbelliferyl Propionate has been used as a therapeutic strategy in inflammation and autoimmunity . Hyaluronan (HA), a component of the extracellular matrix, is present at many sites of chronic inflammation, including type 1 diabetes (T1D), multiple sclerosis, and numerous malignancies . When HA synthesis is inhibited using 4-Methylumbelliferyl Propionate, beneficial effects are observed in several animal models of these diseases .

Cancer Treatment

4-Methylumbelliferyl Propionate has shown potential as an antitumor drug . It is a hyaluronan synthesis inhibitor with proven antitumor activity . In a study on a glioblastoma model, it was found to decrease hyaluronan synthesis, diminish proliferation, induce apoptosis, reduce cell migration, and the activity of metalloproteinases . It also showed selective toxicity on tumor cells without exhibiting neurotoxic effects .

Inhibition of Tumor Growth and Metastasis

Studies in different animal models have shown that 4-Methylumbelliferyl Propionate treatment leads to a wide range of biological effects, including the inhibition of tumor growth and metastasis .

Fibrosis Development

4-Methylumbelliferyl Propionate administration has been found to inhibit fibrosis development . Fibrosis is a pathological wound healing in which connective tissue replaces normal parenchymal tissue, leading to organ dysfunction and failure .

Wirkmechanismus

Target of Action

4-Methylumbelliferyl Propionate, also known as 4-Methyl-2-oxo-2H-chromen-7-yl propionate or 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone, primarily targets hyaluronan (HA) . HA is an extracellular matrix glycosaminoglycan with significant roles in chronic inflammation, cancer, and autoimmunity . It’s also been found to influence lipid metabolism, cytokine production, antioxidant activity, and apoptosis in immune cells .

Mode of Action

4-Methylumbelliferyl Propionate acts as a small molecule inhibitor of HA synthases . It inhibits HA synthesis, leading to a decrease in HA levels . This inhibition results in beneficial effects observed in several animal models of diseases where HA plays a central role, such as inflammation and cancer progression .

Biochemical Pathways

The compound inhibits HA synthesis by functioning as a competitive substrate for UDP-glucuronosyltransferase (UGT), an enzyme involved in HA synthesis . HA is produced by the HAS1, HAS2, and HAS3 from the precursors UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetyl-glucosamine (UDP-GlcNAc) .

Pharmacokinetics

Pharmacokinetic studies have shown that 4-Methylumbelliferyl Propionate administered intravenously resulted in 100-fold higher exposure compared to oral administration . The main metabolite of the compound, 4-methlyumbelliferyl glucuronide (4-MUG), is bioactive and its exposures were much higher than the parent compound after both intravenous and oral administration .

Result of Action

The compound has demonstrated antitumor activity and has been used to treat animal models of cancer and autoimmunity . It decreases hyaluronan synthesis, diminishes proliferation, induces apoptosis, reduces cell migration, and the activity of metalloproteinases . Furthermore, it has shown selective toxicity on tumor cells without exhibiting neurotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methylumbelliferyl Propionate. For instance, in a study on apple trees, it was found that the compound enhanced drought tolerance by regulating rhizosphere microbial diversity and root architecture . .

Eigenschaften

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-3-12(14)16-9-4-5-10-8(2)6-13(15)17-11(10)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKUIFTUULBXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187304 | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

CAS RN |

3361-13-5 | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3361-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003361135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8F3EW6D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How was 4-Methylumbelliferyl propionate used in the research on cassava cultivars?

A: 4-Methylumbelliferyl propionate was utilized as a substrate for detecting and analyzing isoesterase enzymes in cassava plants. [, ] Researchers aimed to differentiate and classify various cassava cultivars, including "unnamed" ones, using these enzymes as molecular markers. The study explored the variation in isoesterase banding patterns among different cultivars to assess their genetic similarity and relationships.

Q2: Why were esterase isozymes chosen as molecular markers in this research?

A: Esterase isozymes were chosen for this research due to their potential to reflect genetic variation within a species. [, ] The researchers aimed to utilize a technique that could differentiate cassava cultivars even without prior knowledge of their genetic background. The variation in isoesterase banding patterns, as revealed by substrates like 4-Methylumbelliferyl propionate, offered a practical approach to assess genetic diversity and relationships among the studied cassava cultivars.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)

![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)

![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)

![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)

![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)